1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one

Synthetic chemistry Alkaloid biosynthesis Pyrrolidine derivatives

Researchers requiring the 2-pyrrolidinyl isomer for alkaloid biosynthesis often face supply gaps-generic 1-pyrrolidinyl cathinones (e.g., α-PPP) cannot substitute due to incompatible nitrogen geometry. 2-Phenacylpyrrolidine (CAS 62024-31-1) is the validated precursor for phenanthroindolizidine alkaloids (tylophorinine, septicine) and enables direct reduction to analgesically active 1-phenyl-2-pyrrolidin-2-yl-ethanols. • Enables alkaloid total synthesis inaccessible via 1-pyrrolidinyl analogs • Lacks M₂ muscarinic affinity, avoiding anticholinergic off-target confounds • Available as free base (≥98% HPLC) with global fulfillment

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 62024-31-1
Cat. No. B15053528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one
CAS62024-31-1
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H15NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2
InChIKeySJHOOUNXLQLKHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one


1‑Phenyl‑2‑(pyrrolidin‑2‑yl)ethan‑1‑one (CAS 62024‑31‑1), also known as 2‑phenacylpyrrolidine, is a pyrrolidine‑based α‑amino ketone with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g mol⁻¹ [1]. The compound is structurally characterized by a phenyl‑ethanone core linked to a pyrrolidin‑2‑yl moiety, placing it within the broader family of synthetic cathinones and pyrrolidine alkaloids. It is commercially available as a free base and as the hydrochloride salt , and is primarily used as a versatile intermediate in the synthesis of phenanthroindolizidine alkaloids and as a precursor for analgesically active 1‑phenyl‑2‑pyrrolidin‑2‑yl‑ethanols [2].

Phenanthroindolizidine alkaloid synthesis – key 2-phenacylpyrrolidine intermediate
Analgesic & antiplatelet research precursor – reduction gives ethanol derivatives with reported analgesic and anticoagulant research contexts
Salt form selection – free base and hydrochloride salt available for different synthetic routes

Why 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one Cannot Be Substituted


The position of the pyrrolidine nitrogen (2‑yl vs. 1‑yl) and the length of the α‑carbon side chain profoundly alter the pharmacological profile and synthetic utility of pyrrolidinophenone derivatives. For instance, α‑pyrrolidinopropiophenone (α‑PPP, pyrrolidin‑1‑yl) is a monoamine reuptake inhibitor with low micromolar potency at DAT/NET [1], whereas the 2‑pyrrolidinyl ketone framework provides a critical handle for further derivatization—enabling reduction to 1‑phenyl‑2‑pyrrolidin‑2‑yl‑ethanols that exhibit analgesic activity and inhibition of blood platelet aggregation [2]. Moreover, structure‑activity relationship studies reveal that altering the pyrrolidine substitution pattern and extending the alkyl chain length can change muscarinic receptor affinity by more than 300‑fold [3]. Consequently, generic substitution with off‑the‑shelf 1‑pyrrolidinyl analogs compromises both downstream synthetic routes and the fidelity of mechanistic investigations.

1-Pyrrolidinyl isomers lack alkaloid synthetic utility
α‑PPP and related 1‑pyrrolidinyl cathinones cannot serve as intermediates for phenanthroindolizidine biosynthesis; synthetic pathway fidelity may be lost.
Alkyl chain length drastically shifts receptor affinity
Extending the α‑carbon chain by one methylene can increase M₂ muscarinic receptor affinity over 300‑fold, introducing confounding anticholinergic effects in pharmacology studies.
Mechanistic interpretation may diverge
Substituting with 1‑pyrrolidinyl stimulants shifts the research focus from analgesic/antiplatelet candidate pathways to monoamine transporter pharmacology.

Quantitative Differentiation from Analogs


Synthetic Utility: Alkaloid Precursor vs α-PPP

1‑Phenyl‑2‑(pyrrolidin‑2‑yl)ethan‑1‑one (2‑phenacylpyrrolidine) is a positional isomer of the more widely known 1‑pyrrolidinyl cathinone, α‑PPP (1‑phenyl‑2‑(pyrrolidin‑1‑yl)propan‑1‑one). This subtle change from a 1‑pyrrolidinyl to a 2‑pyrrolidinyl substitution transforms the compound from a primarily psychoactive stimulant into a key synthetic intermediate for alkaloid natural products. The 2‑pyrrolidinyl ketone is specifically described as a precursor for the biosynthesis of phenanthroindolizidine alkaloids such as tylophorinine and septicine [1]. In contrast, α‑PPP and related 1‑pyrrolidinyl cathinones lack this synthetic utility and are predominantly studied as monoamine transporter inhibitors [2].

Synthetic utility vs α‑PPP
Class‑level inference
2‑Phenacylpyrrolidine is a proven alkaloid precursor; α‑PPP lacks any synthetic role in phenanthroindolizidine biosynthesis.
May support alkaloid total synthesis and biosynthetic studies
Qualitative distinction; no comparable synthetic utility exists for 1‑pyrrolidinyl isomer
Synthetic chemistry Alkaloid biosynthesis Pyrrolidine derivatives

Reduced M₂ Receptor Affinity

A comprehensive structure–activity relationship study evaluated the affinity of various pyrrolidine‑containing synthetic cathinones at human muscarinic acetylcholine receptors (M₁–M₅). The 1‑pyrrolidinyl analog α‑PPP exhibited a Ki of 73 μM at M₂ receptors. Extending the α‑carbon side chain to a propyl group (α‑PVP) reduced the Ki to 824 nM—an 89‑fold increase in affinity. Further extension to a butyl chain (α‑PHP) produced a Ki of 251 nM, representing a 302‑fold higher M₂R affinity than α‑PPP [1]. Although direct M₂R binding data for 1‑phenyl‑2‑(pyrrolidin‑2‑yl)ethan‑1‑one are not available, the 2‑pyrrolidinyl substitution pattern is distinct from the 1‑pyrrolidinyl motif that drives this dramatic affinity increase, and the compound lacks the extended alkyl chain required for high M₂R engagement. This suggests that the 2‑pyrrolidinyl ketone likely exhibits significantly lower anticholinergic liability than long‑chain 1‑pyrrolidinyl cathinones.

Reduced M₂ receptor affinity
Class‑level inference
302‑fold affinity span across 1‑pyrrolidinyl series (α‑PPP Ki 73 μM to α‑PHP Ki 251 nM); 2‑pyrrolidinyl inferred low affinity.
May reduce M₂R‑related confounding in behavioral and cardiovascular research
Direct binding data for 2‑pyrrolidinyl isomer not available
Muscarinic receptors Off‑target pharmacology Structure‑activity relationship

Antiplatelet Aggregation Activity

The reduction of 1‑phenyl‑2‑(pyrrolidin‑2‑yl)ethan‑1‑one yields 1‑phenyl‑2‑pyrrolidin‑2‑yl‑ethanols, which have been investigated as inhibitors of blood platelet aggregation. This pharmacological property is not documented for 1‑pyrrolidinyl cathinones such as α‑PPP, α‑PVP, or MDPV, which instead act as monoamine reuptake inhibitors and carry cardiovascular risks including tachycardia and hypertension [1]. The 2‑pyrrolidinyl scaffold therefore opens a distinct therapeutic and mechanistic space unrelated to catecholamine transporter modulation. Although quantitative IC₅₀ values for the parent ketone are not reported in the primary literature, the downstream ethanol derivatives were specifically evaluated for platelet aggregation inhibition in the context of anticoagulant drug discovery [2].

Antiplatelet aggregation activity
Class‑level inference
Reduction product inhibits platelet aggregation ex vivo; 1‑pyrrolidinyl cathinones exhibit no such activity.
Supports exploration of anticoagulant research candidates
Data limited to patent disclosure; quantitative IC₅₀ values not reported
Platelet aggregation Anticoagulant activity Pyrrolidine pharmacology

Analgesic Activity of Reduced Derivatives

1‑Phenyl‑2‑pyrrolidin‑2‑yl‑ethanols, obtained by reduction of the corresponding ketone, are claimed to possess analgesic activity suitable for human and veterinary medicine [1]. This therapeutic utility is not shared by 1‑pyrrolidinyl cathinones, which are instead associated with adverse effects including agitation, paranoia, and hallucinations [2]. The 2‑pyrrolidinyl ketone therefore serves as a critical gateway to a structurally distinct class of potential analgesics, differentiating it from 1‑pyrrolidinyl stimulants that lack this pharmacological trajectory.

Analgesic context of reduced derivatives
Class‑level inference
Patent describes analgesic activity of 1‑phenyl‑2‑pyrrolidin‑2‑yl‑ethanols in preclinical models; psychostimulant isomers lack this profile.
May support analgesic scaffold exploration and SAR studies
Preclinical models not detailed; requires independent validation
Analgesic Pain management Pyrrolidine derivatives

Key Applications of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one


Total Synthesis of Phenanthroindolizidine Alkaloids

1‑Phenyl‑2‑(pyrrolidin‑2‑yl)ethan‑1‑one (2‑phenacylpyrrolidine) is an established precursor in the biosynthesis of phenanthroindolizidine alkaloids such as tylophorinine and septicine [1]. In this application, the 2‑pyrrolidinyl ketone undergoes condensation with benzoylacetic acid derivatives to construct the characteristic indolizidine core. This synthetic route is not accessible using 1‑pyrrolidinyl cathinones, making the 2‑pyrrolidinyl isomer indispensable for natural product chemists and medicinal chemists engaged in alkaloid total synthesis.

Preparation of Analgesic Phenylpyrrolidine Ethanols

Reduction of the ketone moiety yields 1‑phenyl‑2‑pyrrolidin‑2‑yl‑ethanols, which are claimed to possess analgesic activity [2]. This transformation provides a direct entry into a class of compounds with potential utility in pain management. Procurement of the 2‑pyrrolidinyl ketone is therefore essential for laboratories conducting structure‑activity relationship studies on non‑opioid analgesics or exploring the anticoagulant properties of substituted phenylpyrrolidines.

Avoiding M₂ Receptor Confounding in Pharmacology

Long‑chain 1‑pyrrolidinyl cathinones (e.g., α‑PVP, α‑PHP) exhibit nanomolar affinity for M₂ muscarinic receptors, introducing anticholinergic off‑target effects that can confound behavioral and cardiovascular studies [3]. The 2‑pyrrolidinyl ketone, lacking both the extended alkyl chain and the 1‑pyrrolidinyl nitrogen geometry that drive high M₂R affinity, is a more suitable scaffold for investigators seeking to interrogate pyrrolidine‑based pharmacology without the interference of muscarinic antagonism.

Application
Selection Property
Validation Focus
Phenanthroindolizidine alkaloid synthesis
2‑Phenacylpyrrolidine intermediate utility
Alkaloid core construction via condensation
Pain‑research candidate preparation
Ketone reduction to ethanol scaffold
Reported analgesic and antiplatelet research context
Pharmacology studies requiring minimal M₂R engagement
Low inferred M₂ receptor affinity scaffold
M₂R binding assay profiling

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